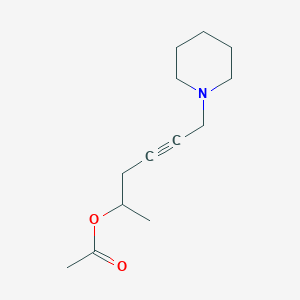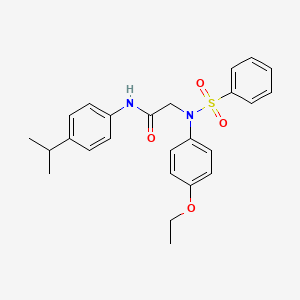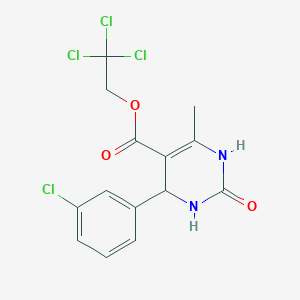
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, also known as MPPA, is a chemical compound that has been widely used in scientific research. It is a derivative of propargylamine, a chemical that has been shown to have neuroprotective effects. MPPA has been studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease and Parkinson's disease.
作用機序
The mechanism of action of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is not fully understood. However, it is believed to act as a reversible inhibitor of MAO-B, which leads to an increase in the levels of dopamine in the brain. This increase in dopamine levels may help to protect neurons from oxidative stress and other forms of damage.
Biochemical and Physiological Effects
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have a number of biochemical and physiological effects. It has been shown to increase the levels of dopamine in the brain, which may help to protect neurons from oxidative stress. It has also been shown to have antioxidant properties, which may help to protect neurons from damage. In addition, 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have anti-inflammatory effects, which may help to reduce inflammation in the brain.
実験室実験の利点と制限
One of the advantages of using 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate in lab experiments is that it has been extensively studied and its effects are well understood. This makes it a useful tool for studying the mechanisms underlying neurological disorders and for developing potential therapeutic interventions. However, one of the limitations of using 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is that it is a relatively expensive compound, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate. One area of research is to further investigate its potential therapeutic applications in neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another area of research is to explore its mechanism of action in more detail, including its effects on other neurotransmitters and enzymes in the brain. Additionally, research could be conducted to develop more efficient synthesis methods for 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, which could help to reduce its cost and increase its availability for research purposes.
Conclusion
In conclusion, 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is a chemical compound that has been widely used in scientific research for its potential therapeutic applications in neurological disorders. Its mechanism of action involves the inhibition of MAO-B, which leads to an increase in the levels of dopamine in the brain. 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been shown to have neuroprotective, antioxidant, and anti-inflammatory properties, and has been extensively studied for its effects in various neurological disorders. While it has several advantages as a research tool, its relatively high cost may limit its use in some settings. Nonetheless, there are several future directions for research on 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate, including further investigation of its potential therapeutic applications and its mechanism of action.
合成法
The synthesis of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate involves the reaction of 1-piperidin-1-yl-3-pentyn-1-ol with acetic anhydride. The reaction is carried out in the presence of a catalyst, such as pyridine or triethylamine. The resulting product is then purified using column chromatography. The yield of 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate is typically around 60-70%.
科学的研究の応用
1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has been extensively studied for its potential therapeutic applications in various neurological disorders. It has been shown to have neuroprotective effects, which may be due to its ability to inhibit the activity of monoamine oxidase B (MAO-B), an enzyme that is involved in the breakdown of dopamine in the brain. 1-methyl-5-(1-piperidinyl)-3-pentyn-1-yl acetate has also been shown to have antioxidant properties, which may help to protect neurons from oxidative stress.
特性
IUPAC Name |
6-piperidin-1-ylhex-4-yn-2-yl acetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO2/c1-12(16-13(2)15)8-4-7-11-14-9-5-3-6-10-14/h12H,3,5-6,8-11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZOIIPDVJDPOLC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC#CCN1CCCCC1)OC(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Piperidin-1-ylhex-4-yn-2-yl acetate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-phenoxyethyl 2-methyl-5-oxo-4-[2-(trifluoromethyl)phenyl]-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5120602.png)


![2-butoxy-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B5120623.png)
![2-{2-oxo-2-[4-(3-phenyl-2-propen-1-yl)-1-piperazinyl]ethyl}-1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione](/img/structure/B5120640.png)
![1,3-dimethyl-5-{1-[(4-methylphenyl)amino]ethylidene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5120645.png)
![N~2~-(2-ethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]-N~1~-{2-[(4-methylphenyl)thio]ethyl}glycinamide](/img/structure/B5120670.png)



![3-{[4-chloro-3-(trifluoromethyl)phenyl]amino}-1-phenyl-2-propen-1-one](/img/structure/B5120705.png)
![N-(2-furylmethyl)-2-(7-methyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetamide](/img/structure/B5120712.png)
![N-isopropyl-3-methyl-4-[2-oxo-2-(4-phenyl-1-piperazinyl)ethoxy]benzenesulfonamide](/img/structure/B5120719.png)